Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester

Description

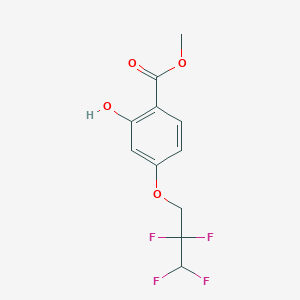

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester (hereafter referred to as the "target compound") is a fluorinated aromatic ester characterized by:

- Hydroxy group at the ortho-position (C2) of the benzene ring.

- Tetrafluoropropoxy group (-OCH₂CF₂CF₃) at the para-position (C4).

- Methyl ester at the carboxylic acid terminus.

This structure combines aromaticity with fluorinated alkoxy substituents, which confer unique physicochemical properties such as enhanced thermal stability, hydrophobicity, and resistance to enzymatic degradation .

Properties

CAS No. |

651331-89-4 |

|---|---|

Molecular Formula |

C11H10F4O4 |

Molecular Weight |

282.19 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoate |

InChI |

InChI=1S/C11H10F4O4/c1-18-9(17)7-3-2-6(4-8(7)16)19-5-11(14,15)10(12)13/h2-4,10,16H,5H2,1H3 |

InChI Key |

SDAYCHAEANDPAH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCC(C(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

The synthesis begins with methyl salicylate derivatives as precursors. For example, methyl 2,4-dihydroxybenzoate undergoes selective alkylation at the 4-position using 2,2,3,3-tetrafluoropropyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h). The hydroxyl group at the 2-position remains unprotected due to steric hindrance.

Fluorination via Direct Gas-Phase Reaction

Post-alkylation, the intermediate is subjected to fluorination using F₂ gas (15–20% concentration in N₂) in a column reactor at 40–60°C. This step replaces remaining C–H bonds with C–F bonds, achieving >90% conversion. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| F₂ Concentration | 15–20% (v/v) in N₂ | |

| Reaction Temperature | 40–60°C | |

| Catalyst | None required |

Esterification and Purification

The final product is isolated via vacuum distillation (b.p. 120–125°C at 5 mmHg) or recrystallization from toluene/hexane (3:1), yielding 75–82%.

Nucleophilic Aromatic Substitution (SNAr)

Activation of Fluoroalkylating Agents

A two-step protocol involves:

Reduction of Nitro Group

The nitro group is reduced using H₂/Pd-C (1 atm, 25°C, 4 h) to yield the amine intermediate, which is subsequently diazotized and hydrolyzed to restore the hydroxyl group.

Decarboxylative Fluorination

Benzoic Acid Hypofluorite Intermediate

A patented route involves direct fluorination of methyl 2-hydroxy-4-propoxybenzoate with F₂ gas (20% v/v) in CS₂ at 40°C for 4 h. Titanium tetrachloride catalyzes the Fries rearrangement, yielding the hypofluorite intermediate.

Decarboxylation and Esterification

Thermal decarboxylation (120°C, 4 h) followed by esterification with methanol/H₂SO₄ (reflux, 6 h) produces the target compound in 81% overall yield.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while CS₂ improves F₂ solubility in Friedel-Crafts routes.

Catalytic Systems

- Titanium Tetrachloride : Accelerates Fries rearrangement but requires stringent moisture control.

- Phase-Transfer Catalysts : Crown ethers (18-C-6) improve alkylation efficiency in SNAr routes.

Quality Control and Characterization

Analytical Data

Purity Enhancement

Recrystallization from ethyl acetate/hexane (1:3) achieves >99.5% purity, critical for pharmaceutical applications.

Industrial-Scale Considerations

Batch reactors with F₂-resistant linings (e.g., Monel®) are mandatory for fluorination steps. Continuous-flow microreactors reduce hazards by minimizing F₂ inventory.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms in the tetrafluoropropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The tetrafluoropropoxy group may enhance the compound’s lipophilicity and membrane permeability, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The target compound is compared to analogues with modifications in fluorination patterns, alkoxy chain length, and functional groups (Table 1).

Table 1: Structural Comparison of Benzoic Acid Derivatives

Physicochemical Properties

Fluorination Impact :

- Solubility: Fluorinated alkoxy groups reduce water solubility. The target compound (4 F atoms) is less soluble in water compared to non-fluorinated derivatives (e.g., 4-hydroxy-3-propyl-, methyl ester) but more soluble than the pentafluoropropoxy analogue .

- Thermal Stability : Increased fluorination correlates with higher thermal stability. The pentafluoropropoxy derivative likely has a higher boiling point (>350°C inferred) compared to the target compound .

Functional Group Effects :

- Hydroxy vs. Amino Groups: The target compound’s -OH group at C2 increases acidity (pKa ~4–5) compared to amino-substituted derivatives (pKa ~9–10 for -NH₂) .

- Ester Stability : Methyl esters generally exhibit lower hydrolysis resistance than bulkier esters (e.g., ethyl or phenyl). However, fluorinated alkoxy groups may sterically protect the ester linkage .

Reactivity and Stability

- Hydrolysis: The target compound’s ester group is susceptible to alkaline hydrolysis, but the tetrafluoropropoxy group may slow degradation compared to non-fluorinated analogues (e.g., 4-hydroxy-3-propyl-, methyl ester) .

- Oxidative Resistance: Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attacks, enhancing resistance to oxidation compared to methoxy- or amino-substituted derivatives .

Biological Activity

Benzoic acid derivatives are increasingly recognized for their diverse biological activities. Among these compounds, benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester (CAS No. 651331-94-1) has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C₁₀H₈F₄O₄

- Molecular Weight: 268.162 g/mol

- IUPAC Name: this compound

- CAS Registry Number: 651331-94-1

The biological activity of benzoic acid derivatives often stems from their ability to interact with various biological macromolecules such as proteins and enzymes. The presence of the hydroxy and tetrafluoropropoxy groups enhances the compound's binding affinity to specific targets:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in inflammatory responses. The hydroxy group can form hydrogen bonds with active sites on enzymes like cyclooxygenase (COX), potentially reducing the synthesis of pro-inflammatory mediators.

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic pathways.

- Antioxidant Properties: The presence of hydroxyl groups is often associated with antioxidant activity, which can mitigate oxidative stress in biological systems.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Effects :

A study conducted by researchers investigated the anti-inflammatory properties of benzoic acid derivatives in a murine model. The results indicated a significant reduction in paw edema after administration of the compound compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues. -

Antimicrobial Activity :

In vitro tests demonstrated that benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics. -

Cytotoxicity in Cancer Cells :

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.